Propanolamine Propanolamine 3-Amino-1-propanol is a linear primary alkanolamine.
N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion.
Propanolamine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Propanolamine exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Outside of the human body, propanolamine can be found in french plantain. This makes propanolamine a potential biomarker for the consumption of this food product.
3-aminopropan-1-ol is a member of the class of propanolamines that is propane with a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol. It is a primary alcohol, a primary amine and a propanolamine.
Brand Name: Vulcanchem
CAS No.: 156-87-6
VCID: VC20855400
InChI: InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2
SMILES: C(CN)CO
Molecular Formula: C3H9NO
Molecular Weight: 75.11 g/mol

Propanolamine

CAS No.: 156-87-6

Cat. No.: VC20855400

Molecular Formula: C3H9NO

Molecular Weight: 75.11 g/mol

* For research use only. Not for human or veterinary use.

Propanolamine - 156-87-6

Specification

Description 3-Amino-1-propanol is a linear primary alkanolamine.
N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion.
Propanolamine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Propanolamine exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Outside of the human body, propanolamine can be found in french plantain. This makes propanolamine a potential biomarker for the consumption of this food product.
3-aminopropan-1-ol is a member of the class of propanolamines that is propane with a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol. It is a primary alcohol, a primary amine and a propanolamine.
CAS No. 156-87-6
Molecular Formula C3H9NO
Molecular Weight 75.11 g/mol
IUPAC Name 3-aminopropan-1-ol
Standard InChI InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2
Standard InChI Key WUGQZFFCHPXWKQ-UHFFFAOYSA-N
SMILES C(CN)CO
Canonical SMILES C(CN)CO
Boiling Point 369.5 °F at 760 mm Hg (USCG, 1999)
187.5 °C
187-188 °C @ 756 MM HG
Colorform COLORLESS LIQUID
Flash Point 175 °F (USCG, 1999)
175 °F
Melting Point 52 °F (USCG, 1999)
11.0 °C
12.4 °C

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